![molecular formula C22H19NO6 B3931362 2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE](/img/structure/B3931362.png)
2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE
Übersicht
Beschreibung
2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
The synthesis of 2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE typically involves multicomponent condensation reactions. One reported method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . The structures of the obtained compound are confirmed using 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .
Analyse Chemischer Reaktionen
2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogenated compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research. It is used in the synthesis of furocoumarin derivatives, which are important in the treatment of skin diseases through psoralen and UVA (PUVA) therapy . Additionally, the compound’s unique structure makes it valuable in the development of new pharmaceuticals and as a photosensitizer in various biological applications .
Wirkmechanismus
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic structures allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE can be compared with other similar compounds, such as 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid . These compounds share similar structural features and synthetic routes but may differ in their specific applications and biological activities. The unique combination of aromatic and heterocyclic structures in this compound makes it particularly valuable in certain research and industrial contexts .
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] 2-(furan-2-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-27-17-11-9-15(10-12-17)20(25)21(16-6-3-2-4-7-16)29-19(24)14-23-22(26)18-8-5-13-28-18/h2-13,21H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDXVPAGNVPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


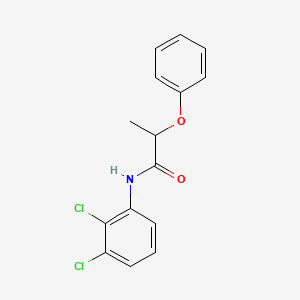
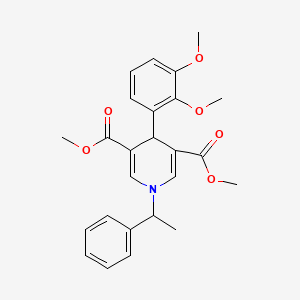
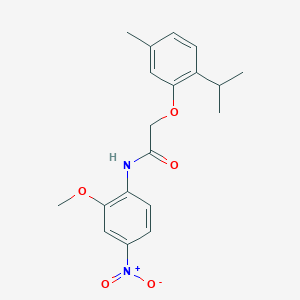
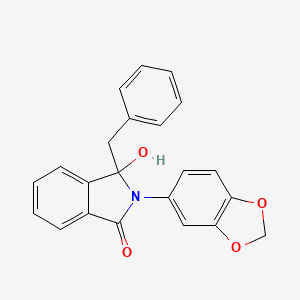
![Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B3931320.png)
![METHYL 2-[(2-METHYL[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL)SULFANYL]ACETATE](/img/structure/B3931326.png)
![4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B3931346.png)
![4,7,7-trimethyl-N-(2-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3931353.png)
![2-[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B3931368.png)
![ethyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3931369.png)
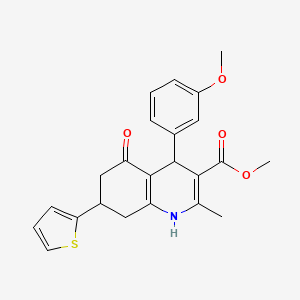
![4,7,7-trimethyl-3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3931380.png)
![methyl 3-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3931394.png)

